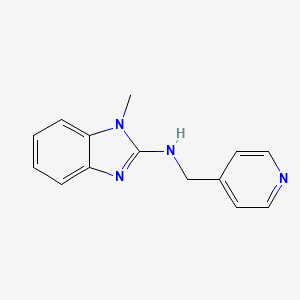![molecular formula C19H18O4 B5717127 7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as isorhamnetin and is found in various plants, including fruits, vegetables, and herbs. Isorhamnetin has been studied extensively due to its potential health benefits.
Wirkmechanismus
Isorhamnetin exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. It also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Isorhamnetin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Isorhamnetin has been found to induce apoptosis in cancer cells and to have neuroprotective effects. It also improves cardiovascular health by reducing blood pressure and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
Isorhamnetin has advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from natural sources. It is also relatively stable and can be stored for long periods. However, one limitation is that it can be difficult to obtain pure isorhamnetin, as it is often found in complex mixtures with other flavonoids.
Zukünftige Richtungen
There are several future directions for the study of isorhamnetin. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to explore its mechanism of action in greater detail, particularly its effects on the Nrf2 pathway. Additionally, further research is needed to optimize the synthesis and extraction methods for isorhamnetin to improve its purity and yield.
Conclusion
In conclusion, isorhamnetin is a flavonoid that has been studied extensively for its potential health benefits. It can be synthesized or extracted from natural sources and has various biochemical and physiological effects. Isorhamnetin has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of isorhamnetin as a therapeutic agent.
Synthesemethoden
Isorhamnetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of a base. The extraction method involves the isolation of isorhamnetin from plants, such as the leaves of Ginkgo biloba and fruits of Hippophae rhamnoides.
Wissenschaftliche Forschungsanwendungen
Isorhamnetin has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to improve cardiovascular health.
Eigenschaften
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(7-8-17(12)18)22-11-14-5-4-6-15(9-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCEYYGXGCVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

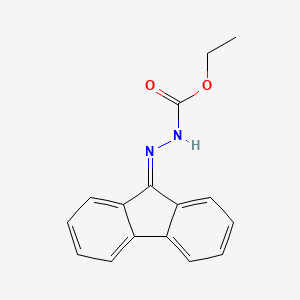
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
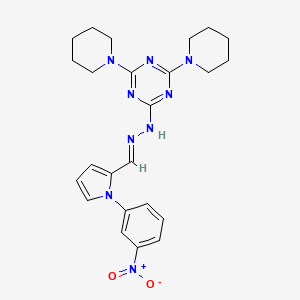

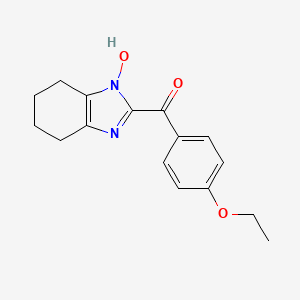
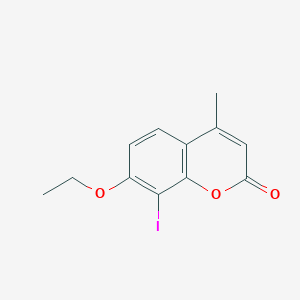
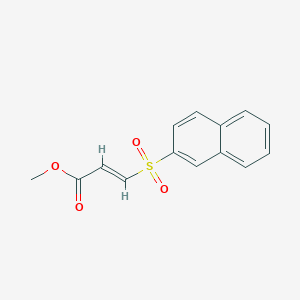
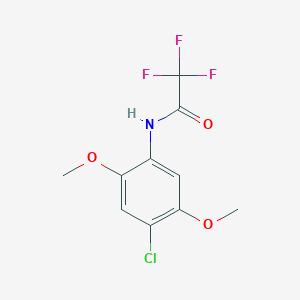

![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
